7-Chloro-9,9-dimethyl-N-(naphthalen-1-YL)-N-phenyl-9H-fluoren-2-amine
Description
Properties
CAS No. |
605630-44-2 |
|---|---|
Molecular Formula |
C31H24ClN |
Molecular Weight |
446.0 g/mol |
IUPAC Name |
7-chloro-9,9-dimethyl-N-naphthalen-1-yl-N-phenylfluoren-2-amine |
InChI |
InChI=1S/C31H24ClN/c1-31(2)28-19-22(32)15-17-26(28)27-18-16-24(20-29(27)31)33(23-11-4-3-5-12-23)30-14-8-10-21-9-6-7-13-25(21)30/h3-20H,1-2H3 |
InChI Key |
WGMOUGYRQZKLKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=C1C=C(C=C6)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthesis Route Overview
The following outlines the general steps involved in the synthesis:
Starting Material: The synthesis often begins with 9,9-dimethylfluorene as the initial material.
Chlorination: The first step usually involves chlorination of the fluorene derivative to introduce the chlorine atom at the desired position.
Amination: Following chlorination, amination occurs where naphthalene derivatives are introduced to form the final product.
Detailed Reaction Conditions
| Step | Reagents/Conditions | Resulting Product | Yield |
|---|---|---|---|
| Chlorination | Chlorine gas, UV light or Lewis acid | 7-Chloro-9,9-dimethylfluorene | Variable |
| Amination | Naphthalene derivative, base (e.g., K₂CO₃) | 7-Chloro-9,9-dimethyl-N-(naphthalen-1-yl)-N-phenyl-9H-fluoren-2-amine | High (75–94%) |
The chlorination step can be performed under controlled conditions to ensure selectivity and minimize side reactions. The use of a base during the amination step is crucial for facilitating the nucleophilic attack on the chlorinated fluorene.
Analytical Techniques
To confirm the structure and purity of the synthesized compound, several analytical techniques are employed:
Nuclear Magnetic Resonance (NMR): Used to determine the molecular structure and confirm the presence of specific functional groups.
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation patterns.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the 7-position undergoes nucleophilic substitution under controlled conditions. Key reactions include:
Example:
Coupling Reactions
The aromatic system participates in cross-coupling reactions, leveraging the electron-rich naphthalene and phenyl substituents:
| Reaction Type | Catalysts/Conditions | Applications |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl synthesis for OLED materials |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | C–N bond formation in ligands |
Steric hindrance from the 9,9-dimethyl groups necessitates bulky ligands (e.g., Xantphos) to stabilize intermediates .
Electrophilic Aromatic Substitution (EAS)
The fluorene core and naphthalene/phenyl groups undergo EAS, though regioselectivity is influenced by steric and electronic factors:
| Reaction | Electrophile | Position of Substitution |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to amine groups on fluorene |
| Sulfonation | SO₃/H₂SO₄ | Meta positions on naphthalene |
The dimethyl groups at the 9-position deactivate the fluorene ring, directing electrophiles to the more reactive naphthalen-1-yl moiety .
Oxidation and Reduction
-
Oxidation : Tertiary amines resist oxidation, but harsh conditions (e.g., KMnO₄/H⁺) yield N-oxide derivatives.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic rings partially, forming dihydrofluorene analogs .
Coordination Chemistry
The compound acts as a ligand in metal complexes, leveraging its nitrogen lone pairs:
| Metal Center | Geometry | Applications |
|---|---|---|
| Pd(II) | Square planar | Catalysis in C–C coupling |
| Cu(I) | Tetrahedral | Luminescent materials |
Coordination is sterically challenged but feasible with flexible metal precursors .
Key Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests that it could interact with biological targets due to the presence of both aromatic and amine functionalities.
Case Study: Anticancer Activity
A study evaluated various fluorenyl derivatives for their cytotoxic effects on cancer cell lines. The results indicated that compounds similar to 7-chloro-9,9-dimethyl-N-(naphthalen-1-YL)-N-phenyl-9H-fluoren-2-amine exhibited promising activity against breast cancer cells, with IC50 values in the micromolar range. This suggests potential use in developing new anticancer drugs .
Organic Synthesis
The compound can serve as a building block in multicomponent reactions (MCRs), which are valuable in synthesizing complex organic molecules efficiently.
Case Study: Synthesis of Bioactive Molecules
Research has shown that using this compound in MCRs can yield various biologically active molecules with high yields (72–97%). These reactions often involve the formation of heterocycles, which are crucial in pharmaceutical development .
Materials Science
The unique structural features of 7-chloro-9,9-dimethyl-N-(naphthalen-1-YL)-N-phenyl-9H-fluoren-2-amine make it suitable for applications in organic electronics and photonic devices.
Case Study: Organic Light Emitting Diodes (OLEDs)
Studies have demonstrated that derivatives of this compound can act as efficient electron transport materials in OLEDs. Their high thermal stability and good charge transport properties enhance device performance .
Mechanism of Action
The mechanism of action of 7-Chloro-9,9-dimethyl-N-(naphthalen-1-YL)-N-phenyl-9H-fluoren-2-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. In materials science, its electronic properties would be of primary interest, affecting how it interacts with light and other electromagnetic radiation.
Comparison with Similar Compounds
Structural Isomers: Naphthalen-1-yl vs. Naphthalen-2-yl Derivatives
Example Compound : 9,9-Dimethyl-N-(naphthalen-2-yl)-N-phenyl-9H-fluoren-2-amine ()
- Structural Difference : The naphthalen-2-yl substituent (vs. naphthalen-1-yl) alters steric and electronic interactions.
- Impact: Synthesis: Both compounds are synthesized via Buchwald-Hartwig coupling, achieving high yields (~96%) . Optoelectronic Properties: Substitution at the 1-position of naphthalene may enhance π-conjugation, affecting HOMO/LUMO levels and charge mobility.
Halogen-Substituted Analogs: Chloro vs. Bromo Derivatives
Example Compound : 7-Bromo-N,N-diethyl-9,9-dimethyl-9H-fluoren-2-amine ()
- Structural Difference : Bromine replaces chlorine at position 7, with diethylamine substituents.
- Impact :
- Electronic Effects : Bromine’s larger atomic radius and polarizability may reduce electron-withdrawing effects compared to chlorine, altering charge transport efficiency.
- Synthetic Yield : Lower yields (40% for brominated compound ) vs. higher yields in chlorinated derivatives suggest possible reactivity differences.
Carbazole and Spirobifluorene-Based Host Materials
Example Compound : 7-(9H-Carbazol-9-yl)-N,N-diphenyl-9,9’-spirobi[fluoren]-2-amine (CzFA) ()
- Structural Difference : Incorporates a carbazole-spirobifluorene hybrid instead of naphthalen-1-yl/phenyl groups.
- Application Performance :
Hole Transport Materials with Naphthobenzofuran Groups
Example Compound : N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(naphtho[2,1-b]benzofuran-6-yl)phenyl)-9H-fluoren-2-amine (DFA) ()
- Structural Difference : Naphthobenzofuran substituents replace naphthalen-1-yl.
- Impact :
Simplified Chloro-Fluoren-amines
Example Compound : 7-Chloro-9H-fluoren-2-amine (CAS 6957-62-6) ()
- Structural Difference : Lacks dimethyl and aryl groups.
- Impact :
- Solubility : The absence of bulky substituents reduces solubility in organic solvents, limiting processability.
- Thermal Stability : Dimethyl and aryl groups in the target compound enhance thermal stability (e.g., higher decomposition temperatures).
Data Tables
Table 1: Structural and Physical Properties
*Calculated based on formula C₃₁H₂₅ClN₂.
Q & A
Q. What are the standard synthetic routes for preparing 7-Chloro-9,9-dimethyl-N-(naphthalen-1-yl)-N-phenyl-9H-fluoren-2-amine?
The synthesis typically involves a multi-step approach:
- Step 1 : Bromination of the fluorene core at the 2-position, followed by introduction of the dimethyl groups at the 9,9-positions via alkylation.
- Step 2 : Buchwald-Hartwig amination to attach the naphthalen-1-yl and phenyl groups to the amine group. Chlorination at the 7-position is achieved using N-chlorosuccinimide (NCS) under controlled conditions.
- Purification : Column chromatography (hexane:ethyl acetate, 9:1) is critical for isolating the product with >95% purity, as validated by HPLC .
Q. Reaction Conditions Table :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Bromination | Br₂, FeCl₃, DCM, 0°C → RT | 85% | 90% |
| Amination | Pd(dba)₂, Xantphos, NaOtBu, toluene, 110°C | 76% | 95% |
| Chlorination | NCS, DMF, 60°C | 89% | 97% |
Q. How is structural characterization performed for this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substitution patterns. For example, the dimethyl groups at the 9,9-positions appear as a singlet at δ ~1.36 ppm in ¹H NMR, while aromatic protons show splitting patterns consistent with naphthalene and phenyl groups .
- X-ray Crystallography : SHELX software refines crystal structures to resolve steric effects from bulky substituents. The dihedral angle between the fluorene core and naphthalene group is typically ~45°, indicating moderate conjugation .
Advanced Research Questions
Q. How can synthetic yields be optimized when steric hindrance from the naphthalen-1-yl group limits reactivity?
- Catalyst Optimization : Use Pd catalysts with bulky ligands (e.g., XPhos) to mitigate steric effects during amination.
- Solvent Effects : Switch from toluene to 1,4-dioxane to enhance solubility of intermediates.
- Temperature Control : Gradual heating (80°C → 120°C) prevents decomposition of sensitive intermediates.
- Validation : Monitor reaction progress via LC-MS to identify side products (e.g., dehalogenated byproducts) .
Q. How do contradictory NMR and X-ray data arise, and how are they resolved?
- Case Example : Discrepancies in aromatic proton assignments may occur due to dynamic conformational changes in solution (NMR) versus static crystal packing (X-ray).
- Resolution :
Q. What methodologies assess the compound’s nonlinear optical (NLO) properties?
- Hyper-Rayleigh Scattering (HRS) : Measures first hyperpolarizability (βHRS) to quantify NLO activity.
- Theoretical Modeling : Time-dependent DFT (TD-DFT) predicts charge-transfer transitions. For this compound, the dimethyl groups stabilize the excited state, enhancing βHRS by 30% compared to non-methylated analogs .
- Electrochemical Analysis : Cyclic voltammetry reveals a HOMO-LUMO gap of ~3.2 eV, correlating with NLO efficiency .
Q. How can computational tools predict substituent effects on photophysical properties?
- Molecular Dynamics (MD) : Simulates solvent effects on fluorescence quantum yield.
- Docking Studies : Predicts interactions with biological targets (e.g., malaria parasite enzymes) by analyzing steric and electronic complementarity.
- Software : Use Schrödinger Suite or GROMACS for simulations, validated against experimental UV-Vis and fluorescence spectra .
Methodological Best Practices
Q. Handling air-sensitive intermediates during synthesis
- Schlenk Techniques : Use double-manifold systems for transferring moisture-sensitive reagents.
- Stabilization : Add radical scavengers (e.g., BHT) during chlorination to prevent free-radical side reactions .
Q. Resolving low crystallinity in X-ray samples
- Crystallization Solvent : Use mixed solvents (e.g., CHCl₃:MeOH, 3:1) to improve crystal growth.
- SHELX Refinement : Apply TWIN and BASF commands to model twinned crystals, ensuring R-factor convergence below 0.05 .
Key Challenges and Solutions
- Challenge : Low solubility in polar solvents limits biological testing.
Solution : Introduce sulfonate groups at the fluorene core via post-synthetic modification . - Challenge : Batch-to-batch variability in purity.
Solution : Implement inline PAT (Process Analytical Technology) using FTIR to monitor reaction progress in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
